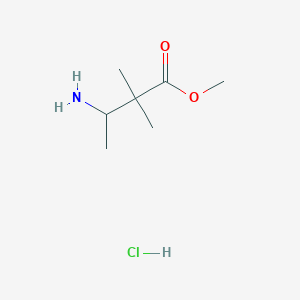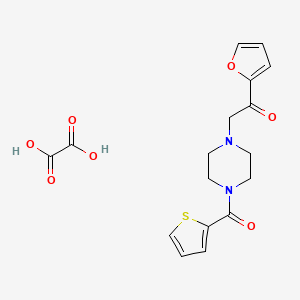![molecular formula C8H9F2N3O B2932252 N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide CAS No. 2175581-11-8](/img/structure/B2932252.png)
N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide, also known as DFP-10825, is a novel compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of a specific enzyme, making it a promising candidate for various applications in the field of biochemistry and pharmacology.
Wirkmechanismus
N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide works by binding to the active site of the enzyme, inhibiting its activity. This results in a decrease in the production of specific metabolites, leading to changes in cellular processes. The exact mechanism of action of N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide is still being studied, but it is believed to involve the disruption of protein-protein interactions and the modulation of signaling pathways.
Biochemical and physiological effects:
N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide has been shown to have significant biochemical and physiological effects in various studies. In vitro studies have demonstrated that N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide inhibits the growth of cancer cells and induces apoptosis, making it a potential candidate for cancer treatment. Additionally, N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide has several advantages for lab experiments, including its high potency and specificity for the target enzyme. However, there are also some limitations to using N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide in lab experiments, including its potential toxicity and the need for careful handling due to its chemical properties.
Zukünftige Richtungen
There are several potential future directions for the study of N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide. One area of interest is the development of N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide as a potential cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide and its potential applications in other areas of scientific research, such as neuroscience and immunology. Finally, the development of more efficient and cost-effective synthesis methods for N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide could lead to increased availability and broader applications of this compound in various areas of scientific research.
In conclusion, N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide is a promising compound with significant potential for various applications in the field of scientific research. Its high potency and specificity for a specific enzyme make it a promising candidate for drug development and other research applications. Further studies are needed to fully understand the mechanism of action and potential applications of N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide, but its future prospects are promising.
Synthesemethoden
N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine with prop-2-enoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain pure N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide has been extensively studied for its potential applications in various areas of scientific research. One of the primary applications of N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide is in the field of biochemistry, where it is used as an inhibitor of a specific enzyme. This enzyme plays a crucial role in the regulation of various biological processes, including cell growth and differentiation, making it a promising target for drug development.
Eigenschaften
IUPAC Name |
N-[1-(2,2-difluoroethyl)pyrazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3O/c1-2-8(14)12-6-3-11-13(4-6)5-7(9)10/h2-4,7H,1,5H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJZTYIZKOJLSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CN(N=C1)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2932170.png)
![3-[4-(Difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2932171.png)
![N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2-chloroacetamide](/img/structure/B2932172.png)

![N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide](/img/structure/B2932178.png)

![N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide](/img/structure/B2932180.png)

![Methyl 4-((9-isobutyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2932183.png)

![2,5-dichloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2932186.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(3-fluorophenoxy)-N-methylpropanamide](/img/structure/B2932188.png)
